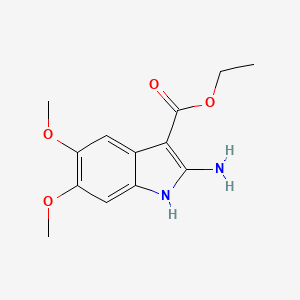

ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate

Description

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate is a substituted indole derivative characterized by an amino group at position 2, methoxy groups at positions 5 and 6, and an ethyl ester at position 2. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to tryptophan and serotonin, enabling diverse biological interactions. Key properties include:

- Molecular Formula: C₁₃H₁₆N₂O₄

- Functional Groups: Amino (-NH₂), methoxy (-OCH₃), and ethyl ester (-COOEt).

- Potential Applications: Antiparasitic, anticancer, or neurotransmitter modulation, inferred from structurally related compounds .

Properties

IUPAC Name |

ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-4-19-13(16)11-7-5-9(17-2)10(18-3)6-8(7)15-12(11)14/h5-6,15H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMJKIZPDLDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate typically involves the reaction of 5,6-dimethoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Oxidation: Nitro derivatives of the indole compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including antiviral and anti-inflammatory activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active indole moiety. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Spectroscopic and Electronic Properties

Key Findings and Implications

- Substituent Positioning: Methoxy groups at 5,6 (indole) vs.

- Core Heterocycle : Indole derivatives exhibit stronger π-π stacking than thiophenes, enhancing receptor affinity.

- Ester Group : Ethyl esters improve lipophilicity and membrane permeability compared to methyl esters .

- Biological Relevance : Benzimidazole derivatives outperform indoles in antiparasitic activity, suggesting core structure dictates target specificity .

Biological Activity

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Indole derivatives are recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound belongs to this class and has shown promise in various studies.

2. Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two methoxy groups at positions 5 and 6 of the indole ring, which are crucial for its biological activity.

3.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have demonstrated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may exert similar effects due to its structural analogies with known anticancer agents .

3.2 Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. A study on related indole derivatives revealed their ability to inhibit the enzyme 5-lipoxygenase (5-LO), which plays a critical role in inflammatory processes. This compound's structural features suggest it may also act as a potent inhibitor of this enzyme .

3.3 Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of bacterial strains. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this indole derivative could be effective in treating infections .

The mechanisms through which this compound exerts its effects involve:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like 5-lipoxygenase, the compound can reduce the synthesis of pro-inflammatory mediators.

- Induction of Apoptosis : Similar indoles have been shown to activate apoptotic pathways in cancer cells by modulating various signaling cascades.

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Inhibition of 5-lipoxygenase activity | |

| Antimicrobial | Activity against E. coli and S. aureus |

6. Conclusion

This compound exhibits a range of biological activities that warrant further investigation. Its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial compound highlights its significance in medicinal chemistry. Continued research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of indole scaffolds. A common approach includes:

Indole Core Formation : Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions.

Amino Group Introduction : Selective nitration followed by reduction (e.g., using Pd/C and hydrogen gas) to install the amino group at the 2-position .

Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbidimide) to form the ethyl ester .

Optimization Tips :

- Use DMF as a solvent for improved solubility of intermediates.

- Monitor reaction progress via TLC with ethyl acetate/hexane (1:1) as the mobile phase.

Q. How is the compound characterized, and what analytical discrepancies should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and methoxy singlets (δ ~3.8 ppm for OCH₃ groups) .

- Mass Spectrometry : Expect [M+H]⁺ at m/z 279.1 (C₁₂H₁₅N₂O₄⁺).

- Melting Point : Reported values range between 176–178°C for structurally related ethyl 5,6-dimethoxyindole-2-carboxylate .

Discrepancies : Variations in melting points (±2°C) may arise due to polymorphic forms or residual solvents. Always cross-validate with elemental analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Conflicting bioactivity data (e.g., antimicrobial vs. inactive results) often stem from:

- Assay Conditions : Differences in microbial strains, solvent (DMSO vs. aqueous buffer), or concentration ranges.

- Structural Analogues : Compare activities with derivatives like ethyl 6-bromo-5-methoxyindole-3-carboxylate, where bromine substitution enhances potency .

Resolution Strategy :

Replicate assays under standardized conditions (e.g., CLSI guidelines).

Perform SAR (structure-activity relationship) studies by modifying the methoxy or amino groups.

Q. What strategies improve yield in transition metal-catalyzed functionalization of this indole derivative?

Methodological Answer:

-

Catalyst Selection : AgSbF₆ (silver hexafluoroantimonate) enhances cycloisomerization yields (e.g., 73% for pyrroloquinoline synthesis) by stabilizing reactive intermediates .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction rates at 110°C.

-

Table: Yield Comparison Under Varied Conditions

Catalyst Solvent Temp (°C) Yield (%) AgSbF₆ DMSO 110 73 CuI DMF 100 45 None Toluene 80 <10

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., cytochrome P450 enzymes).

- ADMET Prediction : Tools like SwissADME assess logP (target ~2.5 for optimal bioavailability) and solubility.

- Case Study : Methoxy groups at 5,6-positions increase metabolic stability compared to hydroxylated analogues .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how should researchers address this?

Methodological Answer: Variations arise from:

- Tautomerism : The 1H-indole ring can exhibit keto-enol tautomerism, shifting NH proton signals.

- Solvent Effects : CDCl₃ vs. DMSO-d₆ alters chemical shifts (e.g., ester COOEt shifts by 0.1–0.3 ppm).

Resolution : - Record spectra in multiple solvents.

- Use 2D NMR (HSQC, HMBC) to confirm assignments .

Safety and Handling

Q. What precautions are critical when handling this compound in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.